N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
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Overview
Description
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a complex organic compound featuring a pyrrolidine ring, a nitrobenzamide group, and a 4-methylphenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the 4-methylphenyl and nitrobenzamide groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide can be compared to other pyrrolidine derivatives and nitrobenzamide compounds. Similar compounds include:
N-phenylpyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
N-phenyldihydro-1H-pyrrol-2-ones: These derivatives also contain a pyrrolidine ring and are used in medicinal chemistry. The uniqueness of this compound lies in its specific substituents and their combined effects on its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-6-8-14(9-7-12)20-11-13(10-17(20)22)19-18(23)15-4-2-3-5-16(15)21(24)25/h2-9,13H,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMODLBECOBZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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